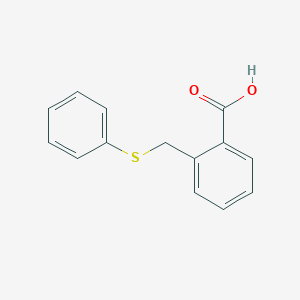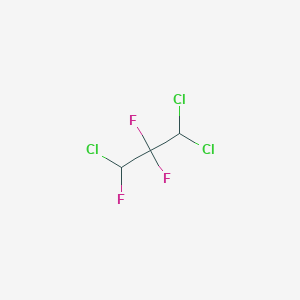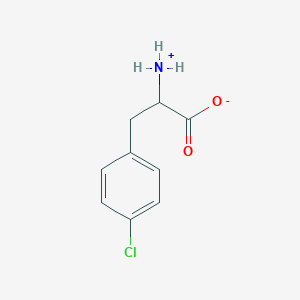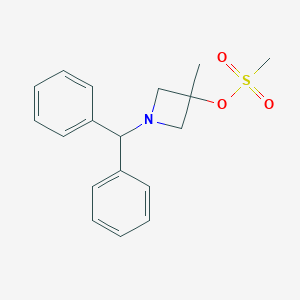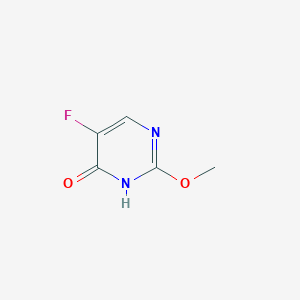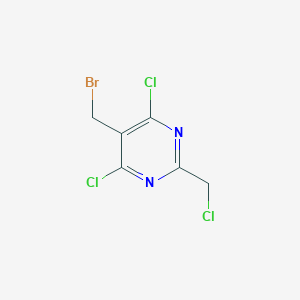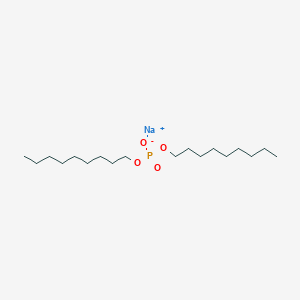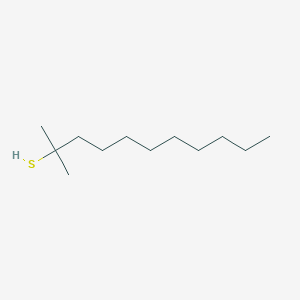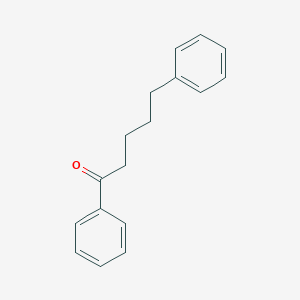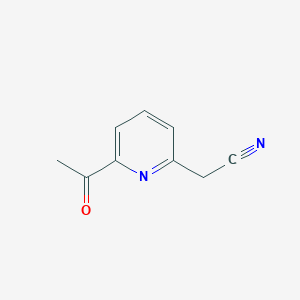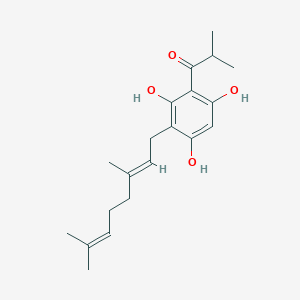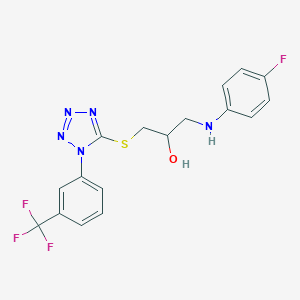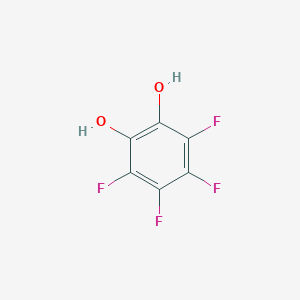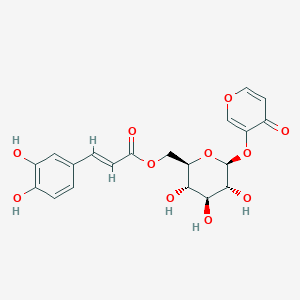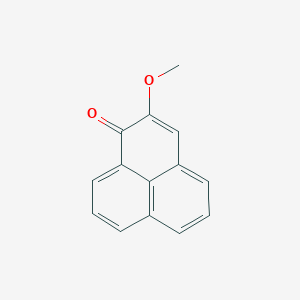
2-Methoxyphenalen-1-one
Übersicht
Beschreibung
2-Methoxyphenalen-1-one is a natural compound isolated from the rhizomes of Musa acuminata var . It has a molecular formula of C14H10O2 and a molecular weight of 210.23 g/mol . It is an oil-type compound .
Molecular Structure Analysis
The molecular structure of 2-Methoxyphenalen-1-one consists of 14 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . Unfortunately, the search results do not provide a detailed structural analysis.Physical And Chemical Properties Analysis
2-Methoxyphenalen-1-one is an oil-type compound . It has a molecular weight of 210.23 g/mol . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Wissenschaftliche Forschungsanwendungen
Synthesis and Natural Products
2-Methoxyphenalen-1-one, as a subunit in natural products, has been synthesized for use in studying natural phenalenone-type compounds. This synthesis is significant in the context of phytoalexins and natural products from the Haemodoraceae family, providing insights into plant defense mechanisms and natural product chemistry. For instance, it has been synthesized starting from 2-methoxynaphthalene, using a series of chemical reactions including Heck–Fujiwara coupling and Friedel–Crafts acylation (Nanclares et al., 2008). Another study reported the synthesis of 8-phenylphenalenones, derivatives of 2-methoxyphenalen-1-one, from Eichhornia crassipes (water hyacinth), showcasing the potential of this compound in understanding plant-derived phenalenones (Ospina et al., 2016).
Phytoalexins and Antifungal Properties
Phytoalexins, which are substances produced by plants in response to pathogen attack, include compounds structurally related to 2-methoxyphenalen-1-one. For example, phenylphenalenone-type phytoalexins isolated from the peel of unripe Musa acuminata fruit showed significant antifungal properties, indicating the potential use of 2-methoxyphenalen-1-one derivatives in plant protection and antifungal research (Kamo et al., 1998).
Biochemistry and Medical Technology
1-Methoxy-5-methylphenazinium methyl sulfate, a compound related to 2-methoxyphenalen-1-one, has been studied for its electron transfer properties, indicating potential applications in biochemistry and medical technology. Its stability and efficiency in mediating electron transfer between various electron acceptors make it a valuable tool in biochemical assays and research (Hisada & Yagi, 1977).
Antitumor and Antiangiogenic Properties
The 2-methoxyestradiol, a structurally related compound, has shown potential in cancer research, particularly in its ability to radiosensitize colon carcinoma cells and inhibit angiogenesis. This suggests the possible relevance of 2-methoxyphenalen-1-one derivatives in developing new cancer therapies (Zou et al., 2006).
Pyrolysis and Biomass Studies
Methoxyphenols, including derivatives of 2-methoxyphenalen-1-one, have been used as proxies for terrestrial biomass in studies involving the pyrolysis of lignin. This research is crucial for understanding the chemical changes in lignin during hydrothermal alteration and has implications in bioenergy and environmental studies (Vane & Abbott, 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methoxyphenalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c1-16-12-8-10-6-2-4-9-5-3-7-11(13(9)10)14(12)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZHCYXNNGLTLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC3=C2C(=CC=C3)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyphenalen-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



